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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the single-crystal X-ray diffraction

(XRD) analysis of uvarovite, a calcium chromium silicate mineral of the garnet group.[1] The

protocols outlined below cover sample preparation, data collection, and data analysis, and are

intended to facilitate the accurate determination of the crystal structure of uvarovite for

materials science and geological research.

Introduction to Uvarovite and its Crystallography
Uvarovite, with the ideal chemical formula Ca₃Cr₂(SiO₄)₃, is the rarest of the common garnet

group minerals and is known for its distinct emerald-green color, which is due to the presence

of chromium.[1] It crystallizes in the isometric (cubic) system, typically belonging to the

hexoctahedral class.[2] The expected space group is Ia3d.[1][2] However, it is important to note

that some uvarovite specimens can exhibit lower symmetries (orthorhombic, monoclinic, or

triclinic) due to cation ordering, particularly in solid solutions with other garnets like grossular

and andradite.[2] Single-crystal XRD is the definitive technique for elucidating the precise

atomic arrangement, bond lengths, bond angles, and site occupancy of the constituent

elements within the uvarovite crystal lattice.

Quantitative Crystallographic Data
The following tables summarize the key crystallographic parameters for uvarovite, based on

the foundational work of Novak and Gibbs (1971). This data serves as a reference for
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comparison with newly acquired experimental results.

Table 1: Crystal Data and Structure Refinement Details for Uvarovite.

Parameter Value

Chemical Formula Ca₃Cr₂(SiO₄)₃

Crystal System Isometric

Space Group Ia3d

Unit Cell Parameter (a) 11.988 Å[3]

Unit Cell Volume 1722.82 Å³[2]

Z (Formula units per cell) 8

Calculated Density 3.821 g/cm³[2]

Table 2: Fractional Atomic Coordinates and Displacement Parameters for Uvarovite.[3]

Atom Wyckoff x/a y/b z/c
Occupan
cy

B(eq) (Å²)

Ca 24c 0.125 0 0.25 0.997 0.63

Mn 24c 0.125 0 0.25 0.003 0.63

Cr 16a 0 0 0 0.865 0.35

Si 24d 0.375 0 0.25 1.0 0.25

O 96h 0.03991 0.04737 0.65354 1.0 0.58

Note: The data presented is from a natural uvarovite sample and shows minor substitution of

Mn for Ca. The occupancy of the Cr site is also less than 1, indicating some substitution by

other elements, which is common in natural garnets.
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Experimental Protocol for Single-Crystal XRD of
Uvarovite
This protocol outlines the key steps for a successful single-crystal XRD experiment on

uvarovite.

1. Crystal Selection and Mounting

Selection Criteria: Under a polarizing microscope, select a small, euhedral (well-formed)

uvarovite crystal, typically in the size range of 0.1 to 0.3 mm. The ideal crystal should be

transparent, free of cracks, inclusions, and twinning. It should exhibit uniform extinction every

90° of rotation under crossed polarizers.

Mounting:

Carefully detach the selected crystal from its matrix.

Mount the crystal on the tip of a glass fiber or a micromount using a minimal amount of

suitable adhesive, such as epoxy or UV-curable glue. Paratone oil can also be used,

especially for low-temperature data collection.

Ensure the crystal is securely attached and that the adhesive does not obscure a

significant portion of the crystal volume.

2. Data Collection

Diffractometer: A modern four-circle single-crystal X-ray diffractometer equipped with a CCD

or CMOS detector is recommended.

X-ray Source: A molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray

source can be used. Mo Kα is generally preferred for its deeper penetration and ability to

collect data to higher 2θ angles.

Temperature: Data collection is typically performed at low temperatures (e.g., 100 K or 173

K) using a nitrogen or helium cryostream to reduce thermal vibrations and improve data

quality.
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Unit Cell Determination:

Mount the goniometer head with the crystal onto the diffractometer.

Center the crystal in the X-ray beam.

Collect a series of initial frames (e.g., a few short-exposure frames at different

orientations).

Use the diffractometer software to automatically index the reflections and determine the

preliminary unit cell parameters and crystal system. The expected result for uvarovite is a

cubic unit cell with a ≈ 12.0 Å.

Data Collection Strategy:

Based on the determined unit cell and Bravais lattice, the software will propose a data

collection strategy.

For a cubic system, a hemisphere of data is often sufficient. However, collecting a full

sphere of data can improve data redundancy and quality.

Set the exposure time per frame (typically 10-60 seconds) to achieve good counting

statistics for the weaker reflections.

Collect a series of frames with small rotations in φ or ω (e.g., 0.5° per frame).

3. Data Processing and Structure Refinement

Integration and Scaling:

Integrate the raw diffraction images to obtain the intensities of the individual reflections.

Apply corrections for Lorentz-polarization effects, absorption (if necessary, using a multi-

scan or analytical method based on the crystal shape), and potential crystal decay.

Scale the data and merge equivalent reflections. The expected space group for ideal

uvarovite is Ia3d.
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Structure Solution and Refinement:

The crystal structure of uvarovite is well-established, so a starting model based on known

garnet structures can be used.

Refine the structural model against the experimental data using a least-squares

refinement program.

The refinement process typically involves adjusting atomic coordinates, site occupancies,

and anisotropic displacement parameters.

The quality of the refinement is assessed by monitoring the R-factors (R1, wR2) and the

goodness-of-fit (GooF). For a good quality structure, R1 should be below 0.05.

Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for single-crystal X-ray diffraction of

uvarovite.
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Caption: Experimental workflow for single-crystal XRD of uvarovite.
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Logical Relationship of Uvarovite in the Garnet
Group
The following diagram illustrates the position of uvarovite within the ugrandite series of the

garnet group, based on its chemical composition.

Garnet Supergroup
{X3}Y2O12

Uvarovite
Ca3Cr2(SiO4)3

Grossular
Ca3Al2(SiO4)3

Andradite
Ca3Fe2(SiO4)3

Solid Solution Solid Solution

Click to download full resolution via product page

Caption: Uvarovite's place in the ugrandite garnet series.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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